molecular formula C11H13N3O B1404749 (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol >96%ee CAS No. 1610380-87-4

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol >96%ee

Cat. No. B1404749
M. Wt: 203.24 g/mol
InChI Key: MRHOPRBQUJHPOX-SECBINFHSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name for this compound is "(1R)-1-(1-benzyltriazol-4-yl)ethanol" .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the changes a substance undergoes when it reacts with another substance. This can include studying the rate of the reaction, the conditions under which it occurs, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

Catalytic Applications

Catalysis and Ligand Efficiency : The compound has been investigated for its role in catalysis, particularly in the context of ruthenium(II) complexes. These complexes have been utilized for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the compound's utility in enhancing catalytic efficiency and selectivity (Saleem et al., 2013). Similarly, rhodium(III) and iridium(III) complexes incorporating the compound have demonstrated potential in catalytic transfer hydrogenation and oxidation reactions (Saleem et al., 2014).

Synthetic Utility

Synthetic Transformations : The compound has been part of studies focusing on synthetic strategies for constructing complex molecules. For instance, its derivatives have been used in tandem O-H insertion/[1,3]-alkyl shift reactions, providing new pathways for converting C-OH bonds into C-C bonds, a valuable transformation in organic synthesis (Mi et al., 2016).

Material Science

Construction of Coordination Polymers : Research has explored the use of triazole derivatives, closely related to the compound , for constructing metal-organic frameworks (MOFs) and coordination polymers. These structures exhibit interesting properties such as luminescence, which could be leveraged in the development of advanced materials for sensing, light-emitting devices, and more (Habib et al., 2009).

Drug Design and Biological Applications

Antimicrobial and Antifungal Activity : The compound and its derivatives have shown potential in antimicrobial and antifungal applications. Novel amides synthesized from related compounds have exhibited significant activity, highlighting the role of such structures in developing new therapeutics (Pejchal et al., 2015).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies and by referencing Material Safety Data Sheets (MSDS). These provide information on handling, storage, and disposal of the compound .

Future Directions

Future directions could involve further studies to fully understand the properties and potential applications of the compound. This could include in-depth studies on its reactivity, stability, and possible uses in various industries .

properties

IUPAC Name

(1R)-1-(1-benzyltriazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHOPRBQUJHPOX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175006
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol >96%ee

CAS RN

1610380-87-4
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610380-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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